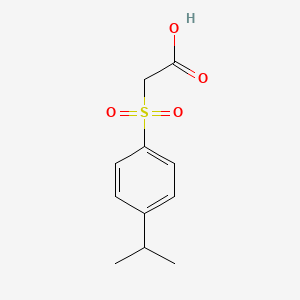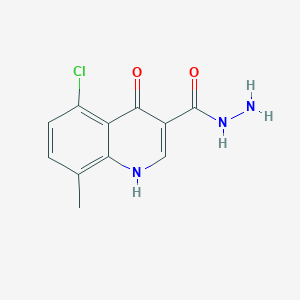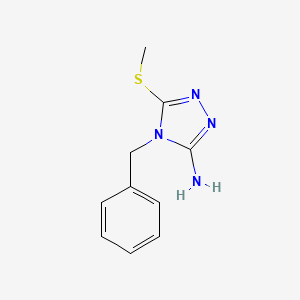![molecular formula C17H16N2O2S2 B12114830 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 380437-04-7](/img/structure/B12114830.png)
4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of a methoxyphenyl group, a sulfanyl group, and a diazatricyclic core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the methoxyphenyl group: This step involves the use of a methoxyphenyl halide and a suitable base.
Addition of the sulfanyl group: This is typically done using a thiol reagent under mild conditions.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tricyclic core or the methoxyphenyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0]trideca-1(9),2(7),10,12-tetraen-6-one
- 5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0]trideca-1(9),2(7),5-trien-3-one
Uniqueness
4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-3-one stands out due to its specific combination of functional groups and tricyclic structure
Propriétés
Numéro CAS |
380437-04-7 |
|---|---|
Formule moléculaire |
C17H16N2O2S2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-11-6-4-5-10(9-11)19-16(20)14-12-7-2-3-8-13(12)23-15(14)18-17(19)22/h4-6,9H,2-3,7-8H2,1H3,(H,18,22) |
Clé InChI |
LUPIJZKBJOBFJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12114754.png)
![Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate](/img/structure/B12114763.png)




![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B12114781.png)
![7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one](/img/structure/B12114784.png)

![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)

![3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12114821.png)

